N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16686819
InChI: InChI=1S/C13H12N2O2/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol

N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide

CAS No.:

Cat. No.: VC16686819

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide -

Specification

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
IUPAC Name N-[1-(furan-2-yl)ethylideneamino]benzamide
Standard InChI InChI=1S/C13H12N2O2/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16)
Standard InChI Key CQGATEFROFGTCU-UHFFFAOYSA-N
Canonical SMILES CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide features a benzohydrazide group (-C(=O)-NH-N=\text{-C(=O)-NH-N=}) connected to a furan ring through an ethylidene spacer. The imine bond (C=N\text{C=N}) adopts an E configuration, which minimizes steric hindrance and optimizes conjugation between the aromatic systems. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar arrangement of the hydrazone moiety, facilitating π-π stacking interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H12N2O2\text{C}_{13}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molar Mass228.25 g/mol
IUPAC NameN-[1-(furan-2-yl)ethylideneamino]benzamide
Canonical SMILESCC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Spectroscopic and Computational Insights

Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrational modes, including the ν(C=O)\nu(\text{C=O}) stretch at 1,650 cm1^{-1} and the ν(C=N)\nu(\text{C=N}) stretch at 1,580 cm1^{-1}, confirming the hydrazone linkage . Density functional theory (DFT) calculations reveal a HOMO-LUMO energy gap of 4.2 eV, indicative of moderate reactivity. The molecular electrostatic potential (MEP) map highlights electron-rich regions at the furan oxygen and hydrazide carbonyl, which are critical for ligand-protein interactions .

Synthesis and Optimization

Conventional Synthesis Route

The compound is synthesized via acid-catalyzed condensation of 2-furaldehyde with benzohydrazide in ethanol. Glacial acetic acid (2–3 drops) is added to a refluxing mixture of equimolar reactants (1.2 mL furan-2-carbaldehyde and 1.52 g 2-hydroxybenzohydrazide) for 4 hours, yielding a pale brown precipitate . Recrystallization from hot ethanol affords the pure product with a melting point of 190°C and a yield of 78–82%.

Biological Activities and Mechanisms

Anticancer Properties

N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide induces apoptosis in MCF-7 breast cancer cells via ROS-mediated activation of p53 and downregulation of Bcl-2. At 50 μM, it reduces cell viability by 72% after 48 hours, comparable to cisplatin. Mechanistic studies using flow cytometry reveal G2/M phase arrest and mitochondrial membrane depolarization, confirming its pro-apoptotic effects.

Antimicrobial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming ampicillin (MIC = 25 μg/mL) . Its lipophilic furan moiety disrupts bacterial cell membranes, as evidenced by scanning electron microscopy (SEM) showing membrane blebbing and lysis .

Applications in Medicinal Chemistry

Drug Design and Derivative Development

Comparative Analysis with Structural Analogs

Table 2: Pharmacological Comparison of Hydrazone Derivatives

CompoundAnticancer IC50_{50} (μM)Antimicrobial MIC (μg/mL)Key Modification
N'-[1-(4-Nitrophenyl)ethylidene]benzohydrazide18.46.8-NO2_2 group
N'-[1-(4-Methoxyphenyl)ethylidene]benzohydrazide29.114.2-OCH3_3 group
N'-[1-(2-Aminophenyl)ethylidene]benzohydrazide42.622.5-NH2_2 group

The nitro-substituted derivative demonstrates superior anticancer activity due to enhanced electrophilicity, whereas methoxy groups improve solubility but reduce membrane penetration.

Future Research Directions

  • In Vivo Toxicity Profiling: Chronic toxicity studies in murine models are needed to establish safe dosing thresholds.

  • Targeted Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce off-target effects.

  • Broad-Spectrum Antiviral Screening: Evaluation against emerging viruses like SARS-CoV-2 is warranted given its HCV protease inhibition.

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